N'-benzyl-2-(4-chlorophenoxy)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzyl-2-(4-chlorophenoxy)ethanimidamide is a chemical compound with a molecular structure that includes a benzyl group, a chlorophenoxy group, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-2-(4-chlorophenoxy)ethanimidamide typically involves the reaction of benzylamine with 2-(4-chlorophenoxy)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’-benzyl-2-(4-chlorophenoxy)ethanimidamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-2-(4-chlorophenoxy)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-benzyl-2-(4-chlorophenoxy)ethanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzyl-2-(4-chlorophenoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-chlorophenoxy)acetamide
- N-benzyl-2-(4-chlorophenoxy)propanamide
- N-benzyl-2-(4-chlorophenoxy)acetylhydrazinecarbothioamide
Uniqueness
N’-benzyl-2-(4-chlorophenoxy)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H15ClN2O |
---|---|
Molecular Weight |
274.74 g/mol |
IUPAC Name |
N'-benzyl-2-(4-chlorophenoxy)ethanimidamide |
InChI |
InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)19-11-15(17)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18) |
InChI Key |
CTHGJPIDRRXZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(COC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.